molecular formula C11H13F2NO2S B2899667 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine CAS No. 2320378-71-8

3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine

Cat. No.: B2899667
CAS No.: 2320378-71-8
M. Wt: 261.29
InChI Key: UUUJNIUSULROBC-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of difluoromethyl and m-tolylsulfonyl groups in the molecule imparts unique chemical characteristics that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.

    Attachment of the m-Tolylsulfonyl Group: The m-tolylsulfonyl group can be attached through sulfonylation reactions using reagents like m-toluenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl and m-tolylsulfonyl groups may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1-(m-tolylsulfonyl)azetidine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-1-(p-tolylsulfonyl)azetidine: Similar structure with a p-tolylsulfonyl group instead of an m-tolylsulfonyl group.

    3-(Difluoromethyl)-1-(m-tolylsulfonyl)pyrrolidine: Similar structure with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the difluoromethyl group can enhance metabolic stability and lipophilicity, while the m-tolylsulfonyl group can influence the compound’s reactivity and binding interactions.

Properties

IUPAC Name

3-(difluoromethyl)-1-(3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2S/c1-8-3-2-4-10(5-8)17(15,16)14-6-9(7-14)11(12)13/h2-5,9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUJNIUSULROBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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